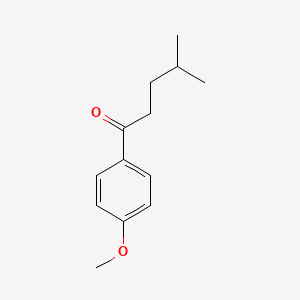

1-(4-Methoxyphenyl)-4-methylpentan-1-one

Description

BenchChem offers high-quality 1-(4-Methoxyphenyl)-4-methylpentan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenyl)-4-methylpentan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-4-methylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-10(2)4-9-13(14)11-5-7-12(15-3)8-6-11/h5-8,10H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJALKPADMQRBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461230 | |

| Record name | 1-(4-methoxyphenyl)-4-methylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21550-01-6 | |

| Record name | 1-(4-Methoxyphenyl)-4-methyl-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21550-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-methoxyphenyl)-4-methylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Methoxyphenyl)-4-methylpentan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Aromatic Ketone

1-(4-Methoxyphenyl)-4-methylpentan-1-one is an aromatic ketone characterized by a methoxy-substituted phenyl ring attached to a pentanone backbone with a methyl group at the fourth position. While specific research on this molecule is limited, its structural motifs are prevalent in medicinal chemistry and materials science, suggesting a potential for unexplored applications. Aromatic ketones, as a class, are known to be valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The methoxy group can influence the molecule's electronic properties and metabolic stability, while the isohexyl chain can impact its lipophilicity and steric interactions. This guide provides a comprehensive theoretical framework for the synthesis, characterization, and potential utility of this compound.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 1-(4-Methoxyphenyl)-4-methylpentan-1-one, based on its structure and data from similar compounds like 1-(4-methoxyphenyl)pentan-1-one.[1][2]

| Property | Predicted Value |

| Molecular Formula | C13H18O2 |

| Molecular Weight | 206.28 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | Estimated >300 °C at 760 mmHg |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water |

| LogP (Octanol/Water Partition Coefficient) | Estimated 3.5 - 4.0 |

Proposed Synthesis: The Friedel-Crafts Acylation Approach

A logical and well-established method for the synthesis of 1-(4-Methoxyphenyl)-4-methylpentan-1-one is the Friedel-Crafts acylation of anisole with 4-methylvaleryl chloride.[3][4][5][6][7] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring. The methoxy group of anisole is an activating, ortho-, para-director, meaning it will facilitate the reaction and primarily direct the incoming acyl group to the position para to itself, which is sterically more accessible.

Reaction Mechanism

The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction of 4-methylvaleryl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich anisole ring, leading to the formation of a sigma complex (an arenium ion intermediate). A subsequent deprotonation restores the aromaticity of the ring, yielding the final product.

Experimental Workflow Diagram

Caption: Proposed workflow for the synthesis of 1-(4-Methoxyphenyl)-4-methylpentan-1-one.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: Charge the dropping funnel with a solution of 4-methylvaleryl chloride (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension. After the addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition of anisole, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of crushed ice, followed by 1M hydrochloric acid. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure 1-(4-Methoxyphenyl)-4-methylpentan-1-one.

Analytical Characterization (Predicted)

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose, with predicted spectral data based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.95 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the carbonyl group.

-

δ 6.95 (d, J = 8.8 Hz, 2H): Aromatic protons meta to the carbonyl group.

-

δ 3.85 (s, 3H): Methoxy protons.

-

δ 2.90 (t, J = 7.6 Hz, 2H): Methylene protons alpha to the carbonyl group.

-

δ 1.65 (m, 1H): Methine proton at the 4-position.

-

δ 1.55 (q, J = 7.6 Hz, 2H): Methylene protons beta to the carbonyl group.

-

δ 0.95 (d, J = 6.4 Hz, 6H): Diastereotopic methyl protons at the 4-position.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 199.0: Carbonyl carbon.

-

δ 163.5: Aromatic carbon bearing the methoxy group.

-

δ 130.5: Aromatic carbons ortho to the carbonyl group.

-

δ 129.5: Aromatic carbon ipso to the carbonyl group.

-

δ 113.8: Aromatic carbons meta to the carbonyl group.

-

δ 55.5: Methoxy carbon.

-

δ 38.0: Methylene carbon alpha to the carbonyl group.

-

δ 35.0: Methylene carbon beta to the carbonyl group.

-

δ 28.0: Methine carbon at the 4-position.

-

δ 22.5: Methyl carbons.

-

Infrared (IR) Spectroscopy

-

~2950 cm⁻¹: C-H stretching (aliphatic).

-

~1680 cm⁻¹: C=O stretching (aryl ketone).

-

~1600, 1510 cm⁻¹: C=C stretching (aromatic ring).

-

~1250, 1030 cm⁻¹: C-O stretching (ether).

Mass Spectrometry (MS)

-

Expected [M]+: m/z = 206.13.

-

Key Fragmentation Pattern: A prominent peak at m/z = 135 corresponding to the [CH₃OC₆H₄CO]⁺ fragment (the 4-methoxybenzoyl cation) is expected due to alpha-cleavage.

Potential Applications and Future Directions (Speculative)

Given the structural features of 1-(4-Methoxyphenyl)-4-methylpentan-1-one, several areas of research could be of interest:

-

Medicinal Chemistry: The molecule could serve as a scaffold for the synthesis of novel compounds with potential biological activity. The aromatic ketone functionality is a common feature in various classes of drugs.

-

Flavor and Fragrance Industry: Structurally related compounds, such as 1-(4-methoxyphenyl)-4-methyl-1-penten-3-one, are used as flavoring and fragrance agents.[8][9][10] It is plausible that the target compound could possess interesting organoleptic properties.

-

Polymer and Materials Science: Aromatic ketones can be used as photoinitiators in polymerization processes.

Further research is warranted to synthesize and characterize this compound to explore its properties and potential applications fully.

References

-

Synthesis of (1RS,2SR)-2-amino-1-(4-methoxyphenyl)-4-methyl-pentane-1-ol. Molbase. Available from: [Link]

-

1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one. PubChem. Available from: [Link]

-

1-Penten-3-one, 1-(4-methoxyphenyl)-4-methyl-. LookChem. Available from: [Link]

-

1-(4-Methoxyphenyl)pentan-1-one. SIELC Technologies. Available from: [Link]

-

1-(4-Methoxyphenyl)-4-methylpent-1-en-3-one. PubChem. Available from: [Link]

-

Plourde, G. L. 1-(4-Hydroxy-3-methoxyphenyl)-4-methyl-3-pentanone. Molbank. 2003, 2003(3), M317. Available from: [Link]

-

1-Penten-3-one, 1-(4-methoxyphenyl)-4-methyl-. US EPA. Available from: [Link]

-

1-(4-Methoxyphenyl)pentan-1-one. PubChem. Available from: [Link]

-

Friedel Crafts Reaction Virtual Lab. PraxiLabs. Available from: [Link]

-

Makihara, M. and Komura, K. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry. 2017, 7, 185-192. Available from: [Link]

-

Friedel-Crafts Acylation. University of Wisconsin-Madison. Available from: [Link]

-

1-(4-Hydroxy-3-methoxyphenyl)-4-methyl-3-pentanone. ResearchGate. Available from: [Link]

-

Friedel-Crafts Acylation of Anisole. Studocu. Available from: [Link]

-

Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Available from: [Link]

Sources

- 1. 1-(4-Methoxyphenyl)pentan-1-one | SIELC Technologies [sielc.com]

- 2. 1-(4-Methoxyphenyl)pentan-1-one | C12H16O2 | CID 74283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. praxilabs.com [praxilabs.com]

- 4. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. condor.depaul.edu [condor.depaul.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. 1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one | C13H16O2 | CID 5373780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]

Chemical properties of 4'-Methoxy-4-methylvalerophenone

An In-depth Technical Guide to the Chemical Properties of 4'-Methoxy-4-methylvalerophenone

Foreword: A Note on Approach

In the landscape of chemical research and drug development, we often encounter compounds that, while structurally straightforward, lack a comprehensive body of published data. 4'-Methoxy-4-methylvalerophenone, systematically named 1-(4-methoxyphenyl)-4-methylpentan-1-one, is such a molecule. This guide is structured not as a simple recitation of existing data, but as a predictive and instructional manual grounded in first principles and validated by data from closely related structural analogues. As your Senior Application Scientist, my goal is to provide a robust framework for understanding, synthesizing, and characterizing this compound, empowering you to work with it as confidently as you would with a well-documented reagent.

Molecular Identity and Physicochemical Properties

4'-Methoxy-4-methylvalerophenone belongs to the aromatic ketone family. Its structure features a 4-methylpentanoyl group attached to an anisole (methoxybenzene) ring. This combination of a flexible alkyl chain and a moderately activated aromatic system defines its chemical behavior.

The presence of the ketone precursor, 2-Hydroxyimino-1-(4-methoxyphenyl)-4-methyl-pentane-1-one, in synthetic literature strongly supports the stability and accessibility of the parent ketone.[1]

Table 1: Physicochemical and Structural Data

| Property | Value / Predicted Value | Justification / Source |

| Systematic Name | 1-(4-methoxyphenyl)-4-methylpentan-1-one | IUPAC Nomenclature |

| Synonyms | 4'-Methoxy-4-methylvalerophenone | Common Nomenclature |

| Molecular Formula | C₁₃H₁₈O₂ | --- |

| Molecular Weight | 206.28 g/mol | --- |

| Predicted Boiling Point | ~300-320 °C | Extrapolated from analogues like 4'-Methoxyvalerophenone and considering the added methyl group. |

| Predicted Solubility | Soluble in common organic solvents (DCM, Ether, EtOAc, Acetone). Insoluble in water. | Based on the nonpolar alkyl chain and large aromatic ring, a characteristic of similar ketones. |

| Predicted LogP | ~3.5 - 4.0 | Increased hydrophobicity compared to 4'-methoxyvalerophenone (LogP ~3.1) due to the extra methyl group.[2] |

Recommended Synthesis: Friedel-Crafts Acylation

The most direct and reliable method for preparing 4'-Methoxy-4-methylvalerophenone is the Friedel-Crafts acylation of anisole. This electrophilic aromatic substitution reaction is a cornerstone of synthetic organic chemistry and is highly predictable for this substrate.

Causality of the Synthetic Route: The methoxy group (-OCH₃) of anisole is a powerful ortho-, para-directing and activating substituent.[3] The electrophilic acylium ion, generated in situ from 4-methylvaleroyl chloride and a Lewis acid catalyst, will preferentially attack the electron-rich aromatic ring. While both ortho and para positions are activated, the para position is sterically much more accessible, leading to the desired 4'-substituted product with high regioselectivity. Aluminum chloride (AlCl₃) is a common and effective catalyst, though milder alternatives like ferric chloride (FeCl₃) can also be used.[3][4]

Sources

A Technical Guide to the Solubility of 1-(4-Methoxyphenyl)-4-methylpentan-1-one in Organic Solvents

This guide provides a comprehensive technical overview of the principles, determination, and prediction of the solubility of 1-(4-Methoxyphenyl)-4-methylpentan-1-one in organic solvents. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of this compound's behavior in various solvent systems.

Introduction: The Significance of Solubility in a Molecular Context

1-(4-Methoxyphenyl)-4-methylpentan-1-one is a ketone derivative with a molecular structure that suggests a nuanced solubility profile. The presence of a polar carbonyl group and a methoxy-substituted aromatic ring, combined with a nonpolar isobutyl group, indicates that its solubility will be highly dependent on the specific characteristics of the chosen organic solvent. Understanding and quantifying this solubility is paramount for a range of applications, from reaction chemistry and purification to formulation and drug delivery. In the realm of pharmaceutical development, solubility is a critical physical property that influences a drug candidate's absorption, distribution, metabolism, and excretion (ADMET) profile.[1]

Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Deep Dive

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[3] This concept is rooted in the intermolecular forces between the solute (1-(4-Methoxyphenyl)-4-methylpentan-1-one) and the solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

The key structural features of 1-(4-Methoxyphenyl)-4-methylpentan-1-one and their influence on solubility are:

-

Polar Moieties: The carbonyl group (C=O) and the methoxy group (-OCH3) are polar, capable of dipole-dipole interactions and, in the case of the carbonyl oxygen, acting as a hydrogen bond acceptor.

-

Aromatic Ring: The benzene ring can participate in π-π stacking interactions with aromatic solvents and van der Waals forces with a variety of solvents.

-

Nonpolar Alkyl Chain: The 4-methylpentanoyl chain is nonpolar and will favorably interact with nonpolar solvents through London dispersion forces.

Based on these features, we can anticipate the following solubility trends:

-

High Solubility in Polar Aprotic Solvents: Solvents like acetone and ethyl acetate should be effective at solvating the ketone due to their ability to engage in dipole-dipole interactions without the steric hindrance of hydrogen bond donation.

-

Moderate to High Solubility in Polar Protic Solvents: Alcohols such as ethanol and methanol will act as hydrogen bond donors to the carbonyl oxygen, promoting solubility. However, the nonpolar alkyl chain may limit miscibility in highly polar protic solvents like water.

-

Moderate Solubility in Nonpolar Solvents: Solvents like hexane and toluene will primarily interact with the nonpolar alkyl chain and the aromatic ring. The presence of the polar carbonyl and methoxy groups will likely prevent complete miscibility.

-

Solubility in Chlorinated Solvents: Dichloromethane and chloroform are good general solvents for a wide range of organic compounds and are expected to effectively dissolve 1-(4-Methoxyphenyl)-4-methylpentan-1-one.

Experimental Determination of Solubility: A Practical Guide

The following sections detail the methodologies for both qualitative and quantitative solubility determination.

Qualitative Solubility Assessment

A preliminary assessment of solubility can provide valuable insights and guide the selection of solvents for quantitative analysis.

Protocol for Qualitative Solubility Testing:

-

Preparation: In a series of small, labeled test tubes, add approximately 25 mg of 1-(4-Methoxyphenyl)-4-methylpentan-1-one.

-

Solvent Addition: To each test tube, add 0.75 mL of a different organic solvent in 0.25 mL increments.[4][5]

-

Observation: After each addition, vigorously shake or vortex the test tube and observe the mixture.

-

Classification:

-

Soluble: The solid completely dissolves to form a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

This simple test can quickly categorize solvents and inform the design of more rigorous quantitative experiments.[6][7]

Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Step-by-Step Protocol:

-

System Preparation: Prepare saturated solutions by adding an excess amount of 1-(4-Methoxyphenyl)-4-methylpentan-1-one to a known volume of the selected organic solvent in a sealed flask.

-

Equilibration: Agitate the flasks at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the flasks to stand undisturbed at the same constant temperature until the undissolved solid has settled.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor.

The following diagram illustrates the experimental workflow for the shake-flask method:

Predicted Solubility Data

In the absence of experimental data, computational models can provide valuable estimates of solubility.[8][9][10] Modern machine learning models, trained on large datasets of experimental solubility measurements, can predict the solubility of new molecules with increasing accuracy.[3] While a specific prediction for 1-(4-Methoxyphenyl)-4-methylpentan-1-one is not generated here, it is anticipated that such models would show high solubility in solvents like acetone, ethyl acetate, and dichloromethane, and lower, but still significant, solubility in alcohols and aromatic hydrocarbons.

The following table provides a qualitative prediction of solubility based on the theoretical principles discussed:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Ethyl Acetate | High | Strong dipole-dipole interactions with the carbonyl and methoxy groups. |

| Polar Protic | Ethanol, Methanol | Moderate to High | Hydrogen bonding with the carbonyl group, balanced by the nonpolar alkyl chain. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | Dominated by London dispersion forces with the alkyl chain; polar groups hinder miscibility. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate | π-π stacking with the aromatic ring and dispersion forces; polar groups may limit solubility. |

| Chlorinated | Dichloromethane | High | Good balance of polarity to interact with both polar and nonpolar regions of the molecule. |

Conclusion and Future Directions

The solubility of 1-(4-Methoxyphenyl)-4-methylpentan-1-one in organic solvents is a critical parameter for its effective use in scientific and industrial applications. This guide has provided a robust framework for understanding, predicting, and experimentally determining its solubility profile. While quantitative data is not yet publicly available, the principles and protocols outlined herein empower researchers to generate this crucial information. Future work should focus on the experimental validation of these predictions and the development of a comprehensive solubility database for this and related compounds.

The logical relationship between molecular structure and solubility is visualized below:

References

- A new model predicts how molecules will dissolve in different solvents | MIT News. (2025, August 19).

- (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - ResearchGate. (n.d.).

- Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water - ECHEMI. (n.d.).

- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing). (n.d.).

- 1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one - PubChem. (n.d.).

- The Evolution of Solubility Prediction Methods | Rowan. (2025, February 25).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Experiment 1. Solubility of Organic Compounds | PDF - Scribd. (n.d.).

Sources

- 1. echemi.com [echemi.com]

- 2. 1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one | C13H16O2 | CID 5373780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. chem.ws [chem.ws]

- 7. scribd.com [scribd.com]

- 8. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 9. researchgate.net [researchgate.net]

- 10. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note & Protocol: Synthesis of 4-Methoxy-4'-methylvalerophenone via Friedel-Crafts Acylation

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Subject: A detailed guide to the Friedel-Crafts acylation of anisole with 4-methylvaleryl chloride, yielding 4-methoxy-4'-methylvalerophenone. This document provides in-depth mechanistic insights, a field-proven experimental protocol, and comprehensive characterization data.

Executive Summary & Scientific Context

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, providing a robust method for the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1] This electrophilic aromatic substitution (EAS) reaction is instrumental in the synthesis of aromatic ketones, which are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1]

This application note details the specific acylation of anisole (methoxybenzene) with 4-methylvaleryl chloride. Anisole serves as an activated aromatic substrate due to the electron-donating nature of its methoxy group, which directs electrophilic attack to the ortho and para positions.[2] The use of 4-methylvaleryl chloride as the acylating agent leads to the formation of 4-methoxy-4'-methylvalerophenone. Due to steric hindrance from the methoxy group, the para-substituted product is predominantly formed.[3]

This protocol emphasizes not just the procedural steps but the underlying chemical principles, ensuring a reproducible and high-yielding synthesis. We will explore the reaction mechanism, provide a meticulously detailed experimental workflow, and outline the necessary safety precautions and analytical characterization techniques.

The Underlying Mechanism: A Stepwise Analysis

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.[4] A strong Lewis acid, typically aluminum chloride (AlCl₃), is required to generate a potent electrophile, the acylium ion.[5]

Step 1: Generation of the Acylium Ion Electrophile The reaction is initiated by the interaction of the Lewis acid (AlCl₃) with the acylating agent, 4-methylvaleryl chloride. The aluminum atom in AlCl₃ is electron-deficient and acts as a Lewis acid, accepting a lone pair of electrons from the chlorine atom of the acyl chloride.[6] This coordination polarizes the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is a powerful electrophile.

Step 2: Electrophilic Attack and Formation of the Arenium Ion The π-electrons of the electron-rich anisole ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion.[2] This attack disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion (or sigma complex). The positive charge of the arenium ion is delocalized across the ring through resonance, with significant charge density at the ortho and para positions relative to the activating methoxy group.[2]

Step 3: Restoration of Aromaticity & Catalyst Complexation A weak base, AlCl₄⁻ (formed in the first step), abstracts a proton from the sp³-hybridized carbon of the arenium ion.[7] This step restores the aromaticity of the ring, yielding the final ketone product. A critical feature of the acylation reaction is that the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[7] This complexation deactivates the product, preventing further acylation reactions.[6] Consequently, a stoichiometric amount or a slight excess of the Lewis acid catalyst is required.[7]

Step 4: Aqueous Workup The final product is liberated from the aluminum chloride complex by quenching the reaction mixture with water in an aqueous workup step.[8]

Mechanistic Pathway Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. Explain different Friedel-Crafts reactions of anisole. | Filo [askfilo.com]

- 4. condor.depaul.edu [condor.depaul.edu]

- 5. praxilabs.com [praxilabs.com]

- 6. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

Solvent selection for acylation of anisole to produce methoxy valerophenones

Application Note: Optimized Solvent Selection for the Regioselective Acylation of Anisole to Produce Methoxy Valerophenones

Executive Summary

Methoxy valerophenones, specifically 4'-methoxyvalerophenone (1-(4-methoxyphenyl)pentan-1-one), are critical intermediates in the synthesis of liquid crystals, photo-initiators, and pharmaceutical active ingredients (APIs) targeting metabolic disorders.

The Friedel-Crafts acylation of anisole with valeryl chloride presents a classic yet complex process challenge: balancing regioselectivity (para vs. ortho), reaction kinetics , and environmental sustainability . While traditional methods rely on chlorinated solvents or nitro-compounds, modern drug development demands protocols that minimize genotoxic impurities and solvent waste.

This guide provides a rationale for solvent selection, moving beyond empirical tradition to mechanistic understanding, and offers two validated protocols: a standard high-throughput method and a green chemistry alternative.

Mechanistic Foundation & Solvent Influence

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[1][2] The solvent is not merely a medium; it actively dictates the stability of the acylium ion intermediate and the steric bulk of the catalyst complex, which directly influences the para/ortho (

Mechanistic Pathway

The reaction involves the generation of a valeryl cation (acylium ion) from valeryl chloride and a Lewis acid (

Figure 1: Mechanistic pathway of Friedel-Crafts acylation of anisole with valeryl chloride.

The Solvent Effect on Regioselectivity

-

Nitrobenzene (Polar): Solvates the acylium-

complex, creating a bulky electrophile. This steric bulk hinders attack at the ortho position, significantly boosting para selectivity ( -

Dichloromethane (DCM) (Moderately Polar): Dissolves reactants well but precipitates the product-catalyst complex. This precipitation can drive the reaction forward but may trap the catalyst. Selectivity is moderate (

). -

Ionic Liquids (Green/Polar): Act as both solvent and catalyst. They stabilize the ionic transition state, often enhancing rates and selectivity, but require specific extraction protocols.

Solvent Selection Matrix

Use this matrix to select the optimal solvent based on your project phase.

| Parameter | Dichloromethane (DCM) | Nitrobenzene | Ionic Liquids ([bmim][Cl]-AlCl3) | Solvent-Free (Neat) |

| Primary Use Case | Discovery/Scale-up (Standard) | Historical/High-Purity Requirements | Green Chemistry/Process Optimization | Cost-sensitive Industrial Bulk |

| Regioselectivity ( | Good (~90:10) | Excellent (>95:5) | Excellent (>95:5) | Moderate to Poor |

| Reaction Kinetics | Fast (Reflux ~40°C) | Slow (Requires higher temp) | Fast (Tunable) | Very Fast (Exotherm risk) |

| Workup | Easy (Evaporation) | Difficult (High BP, Steam Distillation) | Phase Separation (Recyclable) | Extraction required |

| Safety/Toxicity | Volatile, Halo-solvent | Carcinogen , High BP | Low volatility, Non-flammable | High exotherm risk |

| Recommendation | Protocol A | Avoid if possible | Protocol B | Only for specialized flow reactors |

Experimental Protocols

Protocol A: The Industry Standard (DCM)

Best for: Routine synthesis, gram-to-kilogram scale, ease of workup.

Reagents:

-

Anisole (1.0 equiv)[4]

-

Valeryl Chloride (1.1 equiv)

-

Aluminum Chloride (

, anhydrous) (1.2 equiv) -

Dichloromethane (DCM), anhydrous[4]

Workflow:

-

Catalyst Activation: In a flame-dried 3-neck flask under Argon, suspend

(16.0 g, 120 mmol) in anhydrous DCM (100 mL). Cool to 0°C.[4] -

Acylium Formation: Add Valeryl Chloride (14.4 mL, 110 mmol) dropwise over 15 minutes. The suspension will clarify as the acylium complex forms. Stir for 20 mins at 0°C.

-

Substrate Addition: Dissolve Anisole (10.9 mL, 100 mmol) in DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Critical: Maintain internal temperature

to minimize ortho isomer formation. -

Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[5]

-

Quench: Pour the reaction mixture slowly into a beaker containing Ice (200 g) and conc. HCl (20 mL). Caution: Vigorous evolution of HCl gas.

-

Workup: Separate the organic layer.[4][6] Extract the aqueous layer with DCM (2 x 50 mL). Wash combined organics with Sat.

, Water, and Brine.[7] Dry over -

Purification: Concentrate in vacuo. Recrystallize from Hexane/Ethanol to obtain white crystals.

Expected Yield: 85-92% Selectivity: >92% para-isomer.

Protocol B: Green Catalysis (Ionic Liquid)

Best for: Sustainable chemistry, avoiding volatile organic compounds (VOCs), catalyst recycling.

Reagents:

-

1-Butyl-3-methylimidazolium chloride ([bmim][Cl])

- (anhydrous)

-

Valeryl Chloride

Workflow:

-

Ionic Liquid Preparation: Mix [bmim][Cl] (1 equiv) and

(2 equiv) in a dry flask under inert atmosphere. The two solids will react exothermically to form a liquid chloroaluminate ionic liquid ( -

Reaction: Add Anisole (10 mmol) and Valeryl Chloride (11 mmol) directly to the ionic liquid at RT.

-

Conditions: Stir at room temperature for 30–60 minutes. The ionic liquid acts as both solvent and catalyst.

-

Extraction: The product is often immiscible with the ionic liquid phase at the end of the reaction. Extract the product by adding diethyl ether or heptane (green solvent) and decanting the upper layer.

-

Recycling: The bottom ionic liquid layer can be dried under vacuum and reused (activity may decrease slightly; regenerate with fresh

if needed).

Expected Yield: 90-95% Selectivity: >96% para-isomer (due to high steric bulk of the ionic environment).

Analytical Validation & Troubleshooting

Decision Tree for Process Optimization

Figure 2: Troubleshooting logic for regioselectivity issues.

Common Issues:

-

Low Yield: Usually due to moisture deactivating the Lewis Acid. Ensure all glassware is flame-dried and solvents are anhydrous.

-

High Ortho Content: Reaction temperature too high during addition. The ortho isomer is the kinetic product; the para isomer is the thermodynamic product, but steric hindrance usually blocks ortho effectively at low temps.

-

Demethylation: If the reaction is heated too vigorously with

, the methoxy group can be cleaved to form the phenol (4-hydroxyvalerophenone). Keep temp <40°C.

References

-

Green Catalysis: Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites.[9][10] RSC Advances.

-

Ionic Liquids: Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate. RSC Advances.

-

Solvent Effects: Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange / Chem. Rev.

-

General Protocol: Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone (Analogous Protocol). BenchChem.[3][4]

-

Regioselectivity: A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone. Green and Sustainable Chemistry.[8][14][15][16]

Sources

- 1. scribd.com [scribd.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. condor.depaul.edu [condor.depaul.edu]

- 7. 4-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 8. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst - Green and Sustainable Chemistry - SCIRP [scirp.org]

- 9. Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. chemijournal.com [chemijournal.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. routledge.com [routledge.com]

- 15. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

Grignard reaction protocols for synthesizing 4'-substituted valerophenones

Application Note: Precision Synthesis of 4'-Substituted Valerophenones via Grignard Architectures

Executive Summary

Valerophenones (1-phenylpentan-1-ones) serve as critical intermediates in the synthesis of liquid crystals, photoinitiators, and pharmaceutical scaffolds (e.g., pyrovalerone analogs). While the Friedel-Crafts acylation is a traditional route, it often suffers from regioselectivity issues (ortho/para mixtures) and deactivating substituent limitations.

This guide details two high-fidelity Grignard protocols for synthesizing 4'-substituted valerophenones with exclusive regiocontrol. We contrast the Nitrile Addition Protocol (atom-economical, industrial standard) with the Weinreb Amide Protocol (high-precision, prevents over-addition). Both methods utilize n-butylmagnesium bromide but differ fundamentally in their mechanistic "stop" signals.

Strategic Pathway Selection

The choice of protocol depends on the starting material availability and the electronic nature of the 4'-substituent.

| Feature | Protocol A: Nitrile Route | Protocol B: Weinreb Amide Route |

| Starting Material | 4-Substituted Benzonitrile | 4-Substituted N-methoxy-N-methylbenzamide |

| Reagent | n-Butylmagnesium bromide | n-Butylmagnesium bromide |

| Key Intermediate | Magnesium Imine Salt (Insoluble/Stable) | 5-Membered Chelate (Soluble/Stable) |

| Risk Profile | Requires harsh hydrolysis; risk of dimerization. | Mild hydrolysis; expensive precursors. |

| Best For | Scale-up; Electron-poor rings (-F, -Cl). | Complex substrates; Electron-rich rings (-OMe). |

Mechanistic Logic & Causality

To ensure reproducibility, one must understand why these reactions stop at the ketone stage, unlike acid chlorides which rapidly over-add to form tertiary alcohols.

The "Stable Intermediate" Principle

In both protocols, the Grignard reagent adds once to form a stable intermediate that resists further nucleophilic attack under the reaction conditions. The ketone is only liberated after the reaction is quenched with acid.

Figure 1: Mechanistic divergence preventing tertiary alcohol formation. The stability of the Imine Salt and the Weinreb Chelate is the causality behind the high selectivity for ketones.

Protocol A: The Nitrile Route (Direct Addition)

Target: 4'-Fluorovalerophenone Scope: Ideal for electron-withdrawing substituents which activate the nitrile carbon.

Materials

-

4-Fluorobenzonitrile (1.0 equiv)

-

n-Butylmagnesium bromide (1.2 equiv, 2.0 M in THF/Toluene)

-

Anhydrous Toluene (Solvent A)

-

Anhydrous THF (Solvent B)

-

Copper(I) Bromide (CuBr) (1 mol% - Optional catalyst to accelerate addition)

Step-by-Step Methodology

-

System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel. Cool under N2 flow.

-

Substrate Dissolution: Charge the flask with 4-fluorobenzonitrile (12.1 g, 100 mmol) and anhydrous Toluene (100 mL).

-

Expert Insight: Toluene is preferred over pure ether here because nitriles often require higher reaction temperatures (reflux) to reach full conversion than aldehydes/ketones.

-

-

Grignard Addition: Cool the solution to 0°C. Add n-butylmagnesium bromide (60 mL, 120 mmol) dropwise over 30 minutes.

-

Observation: A precipitate (the imine magnesium salt) may begin to form.

-

-

Thermal Drive: Remove the ice bath. Heat the mixture to a gentle reflux (approx. 80-90°C) for 4–6 hours.

-

Checkpoint: Monitor by TLC or GC. The nitrile peak should disappear. If conversion is stalled, the optional CuBr catalyst can be added (0.14 g) to facilitate the carbometalation.

-

-

Hydrolysis (Critical Step): Cool to 0°C. Slowly add 3M HCl (150 mL).

-

Caution: This step is exothermic. The acid is necessary not just to quench the Grignard, but to hydrolyze the C=N bond of the imine intermediate.

-

-

Digestion: Stir the biphasic mixture vigorously at room temperature for 2 hours (or warm to 50°C if the imine is stubborn) to ensure full conversion to the ketone.

-

Isolation: Separate layers. Extract aqueous layer with Ethyl Acetate (3 x 50 mL). Wash combined organics with NaHCO3 (sat.) and Brine. Dry over MgSO4 and concentrate.

Protocol B: The Weinreb Amide Route (High Precision)

Target: 4'-Methoxyvalerophenone Scope: Ideal for electron-rich rings or substrates with sensitive functional groups.

Materials

-

N-methoxy-N-methyl-4-methoxybenzamide (1.0 equiv)

-

n-Butylmagnesium bromide (1.1 equiv, 1.0 M in THF)

-

Anhydrous THF

Step-by-Step Methodology

-

System Preparation: Standard anhydrous setup (as above).

-

Substrate Dissolution: Dissolve the Weinreb amide (19.5 g, 100 mmol) in anhydrous THF (150 mL). Cool to -10°C (salt/ice bath).

-

Controlled Addition: Add n-butylmagnesium bromide (110 mL, 110 mmol) dropwise. Maintain internal temperature < 0°C.

-

Expert Insight: Unlike the nitrile route, this reaction is rapid and exothermic. The magnesium atom chelates between the carbonyl oxygen and the methoxy oxygen of the amide, locking the intermediate in a stable 5-membered ring.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature for 1 hour.

-

Quench: Pour the reaction mixture into a stirred flask containing saturated NH4Cl (200 mL) at 0°C.

-

Note: Strong acid is not required for hydrolysis here; the chelate collapses spontaneously upon protonation/metal removal.

-

-

Isolation: Extract with Et2O or DCM. Wash with 1M HCl (to remove any unreacted amine species) and Brine. Dry and concentrate.

Quantitative Data & Troubleshooting

Expected Performance Metrics

| Parameter | Nitrile Route (Protocol A) | Weinreb Route (Protocol B) |

| Typical Yield | 75% - 85% | 85% - 95% |

| Purity (Crude) | Moderate (Imine residues possible) | High |

| Reaction Time | 6 - 12 Hours (Reflux) | 2 - 3 Hours (0°C -> RT) |

| Main Impurity | Unreacted Nitrile / Dimer | Unreacted Amide |

Troubleshooting Guide

Issue 1: "The Grignard reagent won't initiate" (during preparation)

-

Cause: Passive oxide layer on Mg or wet solvent.

-

Fix: Add a crystal of Iodine (I2) or 1,2-dibromoethane. Use a heat gun to locally heat the Mg/Ether mix until bubbling starts. Do not add all alkyl halide at once.

Issue 2: "Low yield in Nitrile Route; Starting material remains"

-

Cause: The imine salt precipitated and coated the unreacted nitrile, or the temperature was too low.

-

Fix: Switch solvent system to Toluene/THF (5:1) to increase reflux temperature. Add 1 mol% CuBr.

Issue 3: "Tertiary Alcohol observed in Weinreb Route"

-

Cause: Temperature runaway during addition or poor quality Weinreb amide (degraded).

-

Fix: Ensure strict T < 0°C during addition. Ensure the N-methoxy group is intact (check NMR of starting material).

References

- Preparation of Grignard Reagents: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard protocols for anhydrous halide handling).

-

Mechanism of Nitrile Addition

-

Ashby, E. C., et al. "Organometallic reaction mechanisms. XII. Mechanism of methylmagnesium bromide addition to benzonitrile." Journal of the American Chemical Society.

-

-

Weinreb Amide Methodology

-

Grignard Side Reactions

-

Master Organic Chemistry: "Reaction of Grignard Reagents With Nitriles."

-

-

General Review of Valerophenone Synthesis

-

Organic Syntheses, Coll.[3] Vol. 6, p.248 (1988). (Describes general acylation/alkylation patterns).

-

Sources

Scalable synthesis methods for isohexanoyl-substituted anisoles

An Application Note and Protocol for the Scalable Synthesis of Isohexanoyl-Substituted Anisoles

Introduction: The Significance of Isohexanoyl Anisoles

Isohexanoyl-substituted anisoles, particularly 4-isohexanoylanisole (also known as 4-methoxy-isoheptanophenone), are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals. Their structure, combining a substituted aromatic ring with a ketone functionality, allows for diverse subsequent chemical transformations. The primary challenge in their production lies in developing a synthesis method that is not only high-yielding but also scalable, cost-effective, and environmentally conscious. This guide provides a comprehensive overview and a detailed protocol for the scalable synthesis of these compounds via the Friedel-Crafts acylation reaction.

Reaction Principle: The Friedel-Crafts Acylation

The core of this synthesis is the Friedel-Crafts acylation, a classic and robust method for forming carbon-carbon bonds on an aromatic ring.[1] This electrophilic aromatic substitution (EAS) reaction involves the introduction of an acyl group (R-C=O) onto the anisole ring.[2][3] The reaction is typically catalyzed by a Lewis acid, which activates the acylating agent, making it a potent electrophile.[4]

The overall transformation is as follows:

A key advantage of Friedel-Crafts acylation over its alkylation counterpart is that the product, an aromatic ketone, is less reactive than the starting material. This deactivation prevents polysubstitution, a common side reaction in Friedel-Crafts alkylation, leading to cleaner reactions and higher yields of the desired mono-acylated product.[4][5]

Mechanistic Insights: Activating the Electrophile

The reaction proceeds through a well-defined, multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) coordinates to the halogen of the isohexanoyl chloride. This coordination polarizes the carbon-halogen bond, facilitating its cleavage to form a highly electrophilic, resonance-stabilized acylium ion.[4]

-

Electrophilic Attack: The electron-rich anisole ring acts as a nucleophile, attacking the acylium ion.[6] The methoxy group (-OCH₃) of anisole is a powerful activating group, donating electron density into the ring and making it significantly more reactive than benzene.[3][6]

-

Formation of the Sigma Complex: The attack forms a carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.

-

Restoration of Aromaticity: A weak base (such as the [AlCl₄]⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the aromatic system and yielding the final isohexanoyl-substituted anisole product.[6][7]

Mechanism Diagram

Caption: Scalable workflow for Friedel-Crafts acylation.

Step-by-Step Procedure

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and a nitrogen inlet connected to a bubbler. Ensure all glassware is thoroughly dried. [8]2. Reagent Charging: In the fume hood, charge the reaction flask with anhydrous aluminum chloride (146.7 g) and 500 mL of anhydrous dichloromethane (DCM). Begin stirring to create a slurry.

-

Cooling: Cool the stirred slurry to 0-5 °C using an ice-water bath. Maintaining a low temperature during the addition of reagents is crucial to control the exothermic reaction. [7]4. Acyl Chloride Addition: Dissolve isohexanoyl chloride (141.3 g) in 250 mL of anhydrous DCM and add this solution to the addition funnel. Add the solution dropwise to the AlCl₃ slurry over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. [6]5. Anisole Addition: After the complete addition of the acyl chloride, add a solution of anisole (108.1 g) in 250 mL of anhydrous DCM to the addition funnel. Add the anisole solution dropwise to the reaction mixture over 60-90 minutes, maintaining the internal temperature at 0-5 °C. [9]A color change to deep orange or red is typically observed. [7]6. Reaction: Once the anisole addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Prepare a large beaker containing a mixture of crushed ice (approx. 1 kg) and 6M HCl (250 mL). While stirring the ice/acid mixture vigorously, slowly and carefully pour the reaction mixture into the beaker. This step is highly exothermic and will release HCl gas. [9][10]The purpose of this step is to decompose the aluminum chloride-ketone complex. [7]8. Work-up and Extraction:

-

Transfer the quenched mixture to a large separatory funnel.

-

Separate the lower organic (DCM) layer. [7] * Extract the aqueous layer twice with 150 mL portions of DCM.

-

Combine all organic layers.

-

-

Neutralization:

-

Wash the combined organic layer with 200 mL of water.

-

Wash with 200 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup. [9] * Finally, wash with 200 mL of brine (saturated NaCl solution) to aid in the removal of water.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. [1] * Filter off the drying agent.

-

Remove the dichloromethane solvent using a rotary evaporator to yield the crude product as an oil or semi-solid.

-

-

Purification:

-

Vacuum Distillation: For large scales, vacuum distillation is the preferred method to separate the ortho and para isomers and remove any high-boiling impurities.

-

Recrystallization: The crude product can also be purified by recrystallization from a suitable solvent like hexane or ethanol. [10]The para isomer, being more symmetrical, will typically crystallize out first upon cooling.

-

Expected Results & Characterization

-

Yield: A typical yield for this reaction is in the range of 80-90%, with the major product being the 4-isohexanoyl anisole. [3]* Appearance: The purified 4-isohexanoyl anisole is a low-melting solid or a colorless to pale yellow oil.

-

Characterization: The structure and purity of the product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The melting point of the solid product can also be used to assess purity. [3]

References

- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).

- Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds. (n.d.). Benchchem.

- 10.9. Reaction: Acylation via Friedel-Crafts. (n.d.). In Introduction to Organic Chemistry.

- Friedel-Crafts Acylation and Alkylation. (n.d.). Thermo Fisher Scientific - ES.

- Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions. (n.d.). Benchchem.

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.

- Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.

- 13 Friedel-Crafts Acylation. (n.d.).

- The Catalytic Friedel-Crafts Acylation Reaction Using a Catalyst Generated from GaCl3 and a Silver Salt. (n.d.).

- Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. (2025, August 6). Request PDF - ResearchGate.

- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube.

- Friedel Crafts Reaction Virtual Lab. (n.d.). PraxiLabs.

- Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. (2022, August 31). PMC.

- Experiment 1: Friedel-Crafts Acylation. (n.d.).

- Friedel-Crafts Acylation of Anisole. (2006, October 4).

- Friedel-Crafts Acylation of Anisole. (n.d.). Scribd.

- Understanding Friedel-Crafts Alkylation and Acylation. (2025, March 12). Echemi.

- Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. (n.d.). PMC.

- Nanocrystallite Zeolite BEA for Regioselective and Continuous Acetyl Functionalization of Anisole Using Acetic Anhydride: Catalyst Deactivation Studies. (2023, November 7). ACS Omega.

- Acylation of Anisole with Benzoyl Chloride over rapidly synthesized fly ash–based HBEA zeolite. (2021). Institutional Repository - Cape Peninsula University of Technology.

Sources

- 1. praxilabs.com [praxilabs.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. condor.depaul.edu [condor.depaul.edu]

- 4. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]

- 5. echemi.com [echemi.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. websites.umich.edu [websites.umich.edu]

- 10. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

Troubleshooting & Optimization

Improving yield in the acylation of anisole with isocaproyl chloride

Topic: Improving Yield in the Acylation of Anisole with Isocaproyl Chloride

Ticket ID: #FC-ANI-ISO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Reaction Landscape

You are attempting to synthesize 1-(4-methoxyphenyl)-4-methylpentan-1-one (4-Methoxy-isocaprophenone) via Friedel-Crafts acylation.

While anisole is highly activated toward electrophilic aromatic substitution (EAS), this specific reaction presents a unique set of "yield traps" compared to standard benzene acylation. The interaction between the Lewis acid (

This guide treats your setup as a system to be debugged. Below are the core failure modes and their solutions.

Module 1: Critical Yield Killers (Troubleshooting)

Q: I am using a catalytic amount of (0.1–0.5 eq), but conversion stalls at <50%. Why?

A: You are falling into the "Product Inhibition Trap." Friedel-Crafts alkylation is catalytic; Friedel-Crafts acylation is not .

-

The Mechanism: The product of your reaction is a ketone.[1][2] Ketones are moderate Lewis bases.[1] As soon as the product forms, the carbonyl oxygen donates electrons to the aluminum atom, forming a stable 1:1 complex (

). -

The Consequence: This complexation removes the Lewis acid from the reaction cycle. If you use 0.5 equivalents of catalyst, you will achieve a maximum of 50% conversion before the catalyst is fully sequestered by the product.

-

The Fix: You must use at least 1.1 to 1.2 equivalents of

relative to the limiting reagent (usually the acyl chloride). This ensures enough Lewis acid remains available to drive the reaction to completion.

Q: My reaction mixture turned into a dark, intractable tar, and I detect a phenolic odor. What happened?

A: You triggered Aluminum Chloride-Mediated Demethylation.

Anisole is sensitive to strong Lewis acids. Under high temperatures or prolonged reflux,

-

The Pathway:

. -

The Result: Instead of your acylated anisole, you are generating phenols and polymerized tars.

-

The Fix:

-

Temperature Control: Keep the reaction at 0°C to 5°C during the addition phase. Do not exceed 40°C (mild reflux in DCM) unless absolutely necessary.

-

Quenching: Do not let the reaction sit overnight. Quench immediately upon consumption of the starting material.

-

Q: The yield is good, but the product is an emulsion that won't separate during workup.

A: This is "Aluminum Hydroxide Gelation."

During the aqueous quench, the

-

The Fix:

-

Acid Quench: Pour the reaction mixture into ice-cold dilute HCl (1M) rather than pure water. The acid keeps aluminum species in solution as ionic

, preventing gel formation. -

Rochelle Salt: If an emulsion persists, add a saturated solution of Potassium Sodium Tartrate (Rochelle Salt). It chelates aluminum, breaking the emulsion.

-

Module 2: Regioselectivity (The Para-Isomer Challenge)

Q: I am seeing significant ortho-isomer (10-15%). How do I shift selectivity to >98% para?

A: Leverage Sterics and Solvent Polarity. The methoxy group is an ortho, para-director. The para position is naturally favored due to the steric bulk of the isocaproyl chain, but the ortho position is statistically favored (2 sites vs 1).

| Variable | Recommendation | Scientific Rationale |

| Solvent | Nitromethane or Nitrobenzene | Polar solvents stabilize the separate acylium ion ( |

| Solvent (Alt) | Dichloromethane (DCM) | Standard choice. Good balance of solubility and selectivity. Keep T < 5°C. |

| Temperature | Low (< 5°C) | Lower temperatures favor the Kinetic Product (para). Higher temperatures increase the energy available to overcome the steric barrier of the ortho attack. |

| Addition Order | Pre-form Complex | Mix |

Module 3: Visualizing the Process

Diagram 1: Reaction Mechanism & Failure Pathways

This diagram illustrates the desired pathway versus the two primary failure modes: Product Inhibition and Demethylation.

Caption: The central green path represents the successful yield. The red dashed lines indicate where yield is lost due to stoichiometry errors or thermal mismanagement.

Module 4: Validated Experimental Protocol

Objective: Synthesis of 4-methoxy-isocaprophenone (10 mmol scale).

Reagents:

-

Anisole: 1.08 g (10 mmol)

-

Isocaproyl Chloride: 1.48 g (11 mmol) [1.1 eq]

-

Aluminum Chloride (

): 1.60 g (12 mmol) [1.2 eq] -

Dichloromethane (DCM): 20 mL (Dry)

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen or Argon.

-

Catalyst Activation: Add dry DCM (10 mL) and

(1.60 g) to the flask. Cool to 0°C in an ice bath. -

Acylium Formation: Add Isocaproyl Chloride (1.48 g) dropwise to the

suspension. Stir for 15 minutes at 0°C. Note: The suspension will clarify as the acylium complex forms. -

Substrate Addition: Dissolve Anisole (1.08 g) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature < 5°C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2–3 hours. Monitor via TLC or GC-MS.

-

Quench (Critical): Pour the reaction mixture slowly into a beaker containing 50 mL of ice-water + 5 mL conc. HCl . Stir vigorously until the solid aluminum complex dissolves.

-

Extraction: Separate the organic layer.[3] Wash the aqueous layer with DCM (2 x 15 mL). Combine organic layers.

-

Wash: Wash combined organics with Sat.

(to remove acid traces), then Brine. Dry over anhydrous -

Isolation: Evaporate solvent under reduced pressure. Purify via recrystallization (hexane/EtOAc) or column chromatography if necessary.

Module 5: Green & Modern Alternatives

For researchers restricted from using chlorinated solvents or stoichiometric metal waste:

| Method | Catalyst | Conditions | Benefit |

| Zeolite Catalysis | H-Beta or HY Zeolite | Reflux in Acetic Anhydride | Reusable heterogeneous catalyst; no metal waste [1]. |

| Metal Triflates | Ionic Liquids or Nitromethane | Catalytic turnover is possible; milder conditions [2]. | |

| Solid Acids | Sulfated Zirconia | Solvent-free (Neat) | High atom economy; avoids halogenated solvents [3]. |

Diagram 2: Troubleshooting Decision Tree

Use this flowchart to diagnose low yields in real-time.

Caption: Step-by-step logic to identify if the issue is thermodynamic (temperature) or stoichiometric.

References

-

Greener Approaches and their Challenges in Acylation of Anisole.ResearchGate. (2014).

. Link -

Friedel-Crafts Acylation - Organic Chemistry Portal. Organic-Chemistry.org. Detailed mechanism and modern catalyst alternatives including metal triflates. Link

-

Friedel–Crafts acylation using sulfated zirconia catalyst. Green Chemistry. (1999).[4] Solid acid catalysts for regioselective acylation. Link

-

Friedel-Crafts Acylation of Anisole. University of Michigan. Experimental protocols and safety regarding aluminum chloride handling. Link

-

Reductive Dealkylation of Anisole. NCBI/NIH. (2017). Mechanistic insight into the demethylation side-reactions of anisole under acidic conditions. Link

Sources

Technical Support Center: A Researcher's Guide to Selective Synthesis of para-Methoxy Ketones

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with regioselectivity in the synthesis of para-methoxy ketones. Specifically, we will address the common issue of minimizing the formation of the undesired ortho-isomer during the Friedel-Crafts acylation of anisole and its derivatives. This resource provides in-depth FAQs, a practical troubleshooting guide, and optimized experimental protocols to enhance the yield and purity of your target para-substituted products.

Frequently Asked Questions (FAQs): The Fundamentals of Regioselectivity

This section addresses the core chemical principles governing the reaction's outcome. Understanding these fundamentals is the first step toward effective troubleshooting.

Q1: Why does the acylation of anisole yield a mixture of ortho and para products?

The methoxy group (–OCH₃) on the anisole ring is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions.[1][2] This directing effect is due to the resonance stabilization provided by the lone pairs of electrons on the oxygen atom. These electrons are delocalized into the aromatic π-system, increasing the electron density at the ortho (C2, C6) and para (C4) positions.[3][4] This makes these positions more nucleophilic and thus more susceptible to attack by the electrophilic acylium ion generated during the reaction.[5][6]

The mechanism involves the formation of a carbocation intermediate known as an arenium ion or sigma complex. For ortho and para attack, a key resonance structure places the positive charge on the carbon atom directly bonded to the methoxy group. The oxygen's lone pair can then donate electron density to stabilize this positive charge, significantly lowering the activation energy for the formation of these intermediates compared to the meta intermediate.[3]

Figure 1: Energy profile of electrophilic attack on anisole.

Q2: If both ortho and para positions are activated, what factors favor the formation of the para-isomer?

While electronic effects activate both ortho and para positions, steric hindrance is the primary factor that typically favors the formation of the para-isomer.[7][8] The methoxy group, along with the often bulky Lewis acid catalyst complexed to the acylating agent, creates significant spatial crowding around the adjacent ortho positions.[3][6] Consequently, the electrophile can approach the less hindered para position more easily, leading to a faster reaction rate for the formation of the para product.[7] This makes the para-isomer the kinetically favored product in many cases.

Q3: What is the general mechanism of a Friedel-Crafts acylation reaction?

The Friedel-Crafts acylation is a classic EAS reaction that proceeds in several steps:[9]

-

Generation of the Electrophile: A strong Lewis acid, such as aluminum chloride (AlCl₃), reacts with an acyl halide or anhydride to form a highly electrophilic acylium ion (R-C≡O⁺), which is stabilized by resonance.[10]

-

Nucleophilic Attack: The π-electrons of the anisole ring attack the acylium ion, forming a resonance-stabilized carbocation intermediate (the arenium ion).[4]

-

Deprotonation and Aromatization: A weak base (often [AlCl₃X]⁻) removes a proton from the carbon atom where the acyl group has attached, restoring the aromaticity of the ring and yielding the final aryl ketone product.[10] The catalyst is regenerated in this step.

Troubleshooting Guide: Low para-Selectivity

This section is designed to help you diagnose and solve common problems related to poor regioselectivity in your experiments.

Problem: My reaction yields a significant amount of the ortho-methoxy ketone, reducing the purity and yield of the desired para-isomer.

This is a frequent challenge. The solution involves systematically adjusting reaction parameters to exploit the subtle differences in activation energy and steric requirements between the ortho and para transition states.

Figure 2: Troubleshooting workflow for low para-selectivity.

Detailed Solutions:

-

Cause 1: Non-Selective Catalyst

-

Explanation: Strong, small Lewis acids like AlCl₃ are highly reactive but offer little steric discrimination.[11]

-

Solution: Employ heterogeneous, shape-selective catalysts such as zeolites (e.g., H-beta, H-ZSM-5, mordenite).[12][13][14] The microporous structure of zeolites can sterically hinder the formation of the bulkier ortho-transition state, allowing the more linear para-transition state to form preferentially within the catalyst's pores.[15][12] Studies have shown that mordenite zeolites can achieve >99% selectivity for the para product, 4-methoxyacetophenone.[12] Milder Lewis acids like ZnCl₂ or FeCl₃ can also offer improved selectivity compared to AlCl₃.[16][17][18]

-

-

Cause 2: High Reaction Temperature

-

Explanation: Higher temperatures provide more energy to the system, which can overcome the small activation energy barrier difference between ortho and para substitution, leading to a product ratio closer to the statistical distribution. It can also favor the thermodynamically most stable product, which may not always be the para isomer.

-

Solution: Reduce the reaction temperature. Conducting the reaction at 0°C or even lower can amplify the kinetic preference for the sterically less hindered para position.

-

-

Cause 3: Inappropriate Solvent

-

Explanation: The solvent can influence the effective size of the catalyst-reagent complex and the stability of the reaction intermediates.[19] Polar, coordinating solvents can sometimes reduce the selectivity.

-

Solution: Screen a variety of solvents. Non-polar solvents like carbon disulfide or dichloromethane are often preferred as they are less likely to complex strongly with the Lewis acid, allowing steric factors to dominate.[20][17] In some cases, nitrobenzene has been used, but its polarity can lead to different selectivity profiles, sometimes favoring thermodynamic products.[19]

-

Data & Optimized Protocols

This section provides quantitative data on catalyst performance and step-by-step protocols for achieving high para-selectivity.

Data Summary: Catalyst Impact on para-Selectivity

The choice of catalyst is arguably the most critical factor in controlling the regioselectivity of anisole acylation. The table below summarizes typical selectivities achieved with different catalysts.

| Catalyst Type | Example Catalyst | Acylating Agent | Typical para-Selectivity | Reference |

| Strong Lewis Acid | AlCl₃ | Acetic Anhydride | Moderate to Good (~70-90%) | [9][10] |

| Mild Lewis Acid | ZnCl₂ | Acetic Anhydride | High (~90%) | [17] |

| Zeolite (Beta) | H-Beta | Octanoic Acid | High (~82.5%) | [21] |

| Zeolite (Mordenite) | H-Mordenite | Acetic Anhydride | Excellent (>99%) | [12] |

| Zeolite (Fly Ash-based) | HBEA | Benzoyl Chloride | Excellent (93-96%) | [15] |

Protocol 1: High-Selectivity Synthesis of 4-Methoxyacetophenone via Mordenite Zeolite Catalysis

This protocol is adapted from studies demonstrating excellent shape selectivity using mordenite zeolite.[12]

Materials:

-

Anisole

-

Acetic Anhydride (Ac₂O)

-

Mordenite Zeolite (e.g., SiO₂/Al₂O₃ ratio of 110-200), calcined

-

Acetic Acid (Solvent)

-

Ethyl Acetate (for workup)

Procedure:

-

Catalyst Activation: Calcine the mordenite zeolite catalyst at 500°C for 5 hours under an air flow to remove any adsorbed water or organic residues. Allow it to cool to room temperature in a desiccator.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anisole (1.0 eq), mordenite catalyst (e.g., MOR(110), ~10% by weight relative to anisole), and acetic acid as the solvent.

-

Reagent Addition: Add acetic anhydride (1.1 eq) to the stirred mixture.

-

Reaction: Heat the reaction mixture to reflux (approx. 118°C) and monitor the reaction progress using GC or TLC. For MOR(110), the reaction should approach completion within 2 hours.[12]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Recover the solid zeolite catalyst by filtration. The catalyst can be washed with ethyl acetate, dried, and recalcined for reuse.[12]

-

Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize acetic acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product, which should be highly enriched in the para-isomer, can be further purified by recrystallization or silica gel chromatography if necessary.

Protocol 2: General Procedure for Temperature Optimization Studies

Objective: To empirically determine the optimal temperature for maximizing the para/ortho ratio for a specific substrate and catalyst system.

Procedure:

-

Setup Parallel Reactions: Prepare 3-4 identical small-scale reactions in vials or small flasks. Use a consistent amount of substrate, acylating agent, catalyst, and solvent for each.

-

Establish Temperature Points: Place each reaction in a cooling bath set to a different temperature (e.g., 25°C, 0°C, -10°C, -20°C).

-

Initiate and Monitor: Add the final reagent (typically the acylating agent or catalyst) simultaneously to all reactions. Allow the reactions to proceed for a fixed amount of time (e.g., 3 hours).

-

Quench and Analyze: Quench all reactions at the same time by adding a small amount of water or a suitable quenching agent. Extract the organic components into a solvent like ethyl acetate. Analyze the crude product mixture from each reaction by GC or ¹H NMR to determine the precise para/ortho isomer ratio.

-

Data Interpretation: Plot the para/ortho ratio as a function of temperature to identify the optimal condition that balances reaction rate and selectivity.

By applying these fundamental principles and systematic troubleshooting strategies, researchers can significantly improve the outcome of their para-methoxy ketone syntheses, leading to higher yields, improved purity, and more efficient workflows.

References

-

16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. (2015). Chemistry LibreTexts. [Link]

-

Friedel Crafts Reaction Virtual Lab. PraxiLabs. [Link]

-

Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

-

Friedel-Crafts Acylation of Anisole Explained. Scribd. [Link]

-

Are methoxy groups (-OMe) ortho-, para- or meta- directing? Study.com. [Link]

-

Friedel-Crafts Acylation of Anisole. (2006). Course Hero. [Link]

-

Understanding Ortho, Para, and Meta Directors. (2018). Master Organic Chemistry. [Link]

-

Although methoxy is a strongly activating (and ortho, para-directing) group... (2025). Filo. [Link]

-

Acylation of anisole using acid clay catalyst. ResearchGate. [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022). YouTube. [Link]

-

13 Friedel-Crafts Acylation. University of Wisconsin-Madison. [Link]

-

Solvent Effects in Friedel–Crafts Reaction. (2019). Chemistry Stack Exchange. [Link]

-

The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation. ResearchGate. [Link]

-

Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. (2021). Frontiers in Chemistry. [Link]

-

A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. (2017). SCIRP. [Link]

-

On the acylation reactions of anisole using α,β-unsaturated organic acids as acylating agents and solid acids as catalysts. ResearchGate. [Link]

-

Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. RSC Advances. [Link]

-

Ortho-para directors I. Khan Academy. [Link]

-

Steric Effects in Friedel-Crafts Reactions. (2020). Chemistry Stack Exchange. [Link]

-

Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. (2025). The Journal of Organic Chemistry. [Link]

-

An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent. (2016). Semantic Scholar. [Link]

-

Acid-Solvent Cluster-Promoted General and Regioselective Friedel-Crafts Acylation with Carboxylic Acids. Organic Chemistry Portal. [Link]

-

Synthesis of p-methoxyacetophenone from anisole. OC-Praktikum. [Link]

-

Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. (2022). Chemistry Steps. [Link]

-

Acid–Solvent Cluster-Promoted General and Regioselective Friedel–Crafts Acylation with Carboxylic Acids. (2024). The Journal of Organic Chemistry. [Link]

-